molecular formula C17H12BrClN2O B8585267 3-(4-Bromobenzyl)-5-chloro-2-phenyl-3H-imidazole-4-carbaldehyde CAS No. 210824-76-3

3-(4-Bromobenzyl)-5-chloro-2-phenyl-3H-imidazole-4-carbaldehyde

Cat. No.: B8585267
CAS No.: 210824-76-3
M. Wt: 375.6 g/mol
InChI Key: RVEDAYLTLJEIPA-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyl)-5-chloro-2-phenyl-3H-imidazole-4-carbaldehyde is a useful research compound. Its molecular formula is C17H12BrClN2O and its molecular weight is 375.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

210824-76-3

Molecular Formula

C17H12BrClN2O

Molecular Weight

375.6 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-5-chloro-2-phenylimidazole-4-carbaldehyde

InChI

InChI=1S/C17H12BrClN2O/c18-14-8-6-12(7-9-14)10-21-15(11-22)16(19)20-17(21)13-4-2-1-3-5-13/h1-9,11H,10H2

InChI Key

RVEDAYLTLJEIPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2CC3=CC=C(C=C3)Br)C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.0 g of 4-chloro-5-formyl-2-phenylimidazole (Chem. Pharm. Bull. 1976, 24(5), 960), 7.0 g of 4-bromobenzyl bromide and 11.7 g of K2CO3 are stirred at RT for 20 h in 200 ml of DMF. The reaction mixture is then poured onto 500 ml of water, and the precipitate is filtered off with suction and chromatographed on silica gel using DIP. 3.9 g of an amorphous foam are obtained.
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3 g
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7 g
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11.7 g
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200 mL
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500 mL
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Synthesis routes and methods II

Procedure details

A solution of 8.0 g (32.0 mmol) of 4-chloro-5-formyl-2-phenylimidazole (prepared according to Chem. Pharm. Bull. 24 (1976) 960-969) and 5.3 g (32.0 mmol) of K2CO3 in 200 ml of abs. DMF was stirred at RT for 20 min. A solution of 9.6 g (32.0 mmol) of 4-bromobenzyl bromide in 200 ml of abs. DMF was then added dropwise and the reaction solution was stirred at RT for 6 h. It was concentrated in vacuo, and the residue obtained was taken up in EA, washed with water, 10% strength KHSO4, 10% strength NaHCO3, and satd sodium chloride solution, and dried over Na2SO4. Chromatographic purification on SiO2 using EA/heptane (1:4) as eluent of the residue which remained after stripping off the EA yielded 11.5 g of the title compound in the form of a beige solid.
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8 g
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5.3 g
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9.6 g
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